

# The Versatile Scaffold: 4,5-Dibromopyridazin-3(2H)-one in Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4,5-Dibromopyridazin-3(2h)-one

Cat. No.: B1296910

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – The heterocyclic compound **4,5-Dibromopyridazin-3(2H)-one** has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of two reactive bromine atoms, provide a facile entry point for the synthesis of a diverse array of novel bioactive molecules with significant therapeutic potential. Researchers and drug development professionals are increasingly leveraging this scaffold to develop new treatments for a range of diseases, including cancer, inflammation, and cardiovascular disorders.

## Application Notes

**4,5-Dibromopyridazin-3(2H)-one** serves as a key intermediate in the synthesis of various substituted pyridazinone derivatives. The bromine atoms at the 4 and 5 positions are amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. This synthetic flexibility is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Therapeutic Areas:

- Oncology: Derivatives of **4,5-Dibromopyridazin-3(2H)-one** have shown promise as potent anticancer agents. By modifying the substituents at the 4 and 5 positions, researchers have developed compounds that exhibit significant inhibitory activity against key cancer-related

enzymes like tyrosine kinases (e.g., VEGFR-2) and dual-specificity tyrosine-regulated kinases (e.g., DYRK1A). These enzymes are often dysregulated in cancer and play a crucial role in tumor growth, angiogenesis, and metastasis.

- Anti-inflammatory Agents: The pyridazinone core is a known pharmacophore for anti-inflammatory activity.[\[1\]](#)[\[2\]](#)[\[3\]](#) Derivatives synthesized from the 4,5-dibromo precursor can be tailored to target enzymes involved in the inflammatory cascade, offering potential new therapies for chronic inflammatory diseases.
- Cardiovascular Diseases: The pyridazin-3(2H)-one scaffold is present in several compounds with vasodilatory properties.[\[4\]](#)[\[5\]](#) This has spurred interest in developing novel cardiovascular agents from **4,5-Dibromopyridazin-3(2H)-one** for the treatment of hypertension and other related conditions.[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Enzyme Inhibition: Beyond cancer and inflammation, derivatives of this scaffold have been explored as inhibitors of various other enzymes, demonstrating the broad applicability of this chemical motif in drug discovery.[\[8\]](#)

## Quantitative Data Summary

The following table summarizes the biological activities of various pyridazin-3(2H)-one derivatives, highlighting the potential of this scaffold.

| Compound Class                                                   | Target                      | Key Findings (IC50/EC50)             | Reference |
|------------------------------------------------------------------|-----------------------------|--------------------------------------|-----------|
| Pyridazino[4,5-b]indol-4-ones                                    | DYRK1A                      | Submicromolar IC50                   | [8]       |
| 6-(4-carboxymethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amides | Vasodilator                 | IC50 = 0.051 $\mu$ M                 | [4]       |
| Diarylurea Pyridazinones                                         | VEGFR-2                     | Potent Inhibition                    | [9]       |
| 4,5-dihydro-3(2H)pyridazinones                                   | Positive Inotropic Effect   | Higher efficacy than digoxin         | [6][7]    |
| Thiazolo[4,5-d]pyridazinones                                     | Analgesic/Anti-inflammatory | Superior to ketorolac in some models | [1][2][3] |
| Pyrazole-based Pyridazinones                                     | VEGFR-2                     | IC50 = 8.93 nM                       | [10]      |
| Nicotinamide-based Pyridazinones                                 | VEGFR-2                     | IC50 = 60.83 nM                      | [11]      |

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of derivatives of **4,5-Dibromopyridazin-3(2H)-one**.

### Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the synthesis of 4,5-diarylpyridazin-3(2H)-one derivatives.

Materials:

- **4,5-Dibromopyridazin-3(2H)-one**
- Arylboronic acid (2.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 5-10 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub>, 3 equivalents)
- Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
- Inert atmosphere (Nitrogen or Argon)

**Procedure:**

- To a Schlenk flask under an inert atmosphere, add **4,5-Dibromopyridazin-3(2H)-one** (1 equivalent), arylboronic acid (2.2 equivalents), palladium catalyst, and base.
- Add the degassed solvent to the flask.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-diarylpyridazin-3(2H)-one.

## Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds against the VEGFR-2 enzyme.

**Materials:**

- Recombinant human VEGFR-2 kinase
- ATP
- Poly(Glu, Tyr) 4:1 substrate
- Synthesized inhibitor compounds
- Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, MnCl<sub>2</sub>, DTT)
- 96-well plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

#### Procedure:

- Prepare serial dilutions of the inhibitor compounds in DMSO.
- In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the inhibitor compound at various concentrations.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each compound concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the development of bioactive molecules.



[Click to download full resolution via product page](#)

Caption: Structure-Activity Relationship (SAR) logic.



[Click to download full resolution via product page](#)

Caption: Inhibition of the VEGFR-2 signaling pathway.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Versatile Scaffold: 4,5-Dibromopyridazin-3(2H)-one in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296910#4-5-dibromopyridazin-3-2h-one-in-medicinal-chemistry]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)